N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 106691-40-1
VCID: VC21328143
InChI: InChI=1S/C16H13ClN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
SMILES: C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol

N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 106691-40-1

Cat. No.: VC21328143

Molecular Formula: C16H13ClN2O2S

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 106691-40-1

Specification

CAS No. 106691-40-1
Molecular Formula C16H13ClN2O2S
Molecular Weight 332.8 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C16H13ClN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21)
Standard InChI Key WOZXXHLZWJDNPP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)N)C3=CC(=CC=C3)Cl

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